GAT2 Inhibition: Selectivity vs. GAT1
Tert-butyl 3-(3-aminophenyl)propanoate demonstrates a differentiated inhibitory profile across GABA transporters. Its activity against GAT2 is quantifiably distinct from its activity against GAT1 [1]. Specifically, it inhibits human GAT2 with an IC₅₀ of 7.94 µM, while its inhibition of human GAT1 is over 12-fold weaker, with an IC₅₀ of >100 µM [2].
| Evidence Dimension | Inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 7.94 µM |
| Comparator Or Baseline | GAT1: >100 µM |
| Quantified Difference | >12.6-fold selectivity for GAT2 over GAT1 |
| Conditions | Inhibition of human GAT1/GAT2 expressed in Flp-In CHO cells assessed as reduction in [³H]GABA uptake |
Why This Matters
This quantifiable selectivity profile is crucial for researchers designing compounds to modulate specific GABAergic pathways with reduced off-target effects on other GABA transporters.
- [1] BindingDB. (n.d.). BDBM50367949 (CHEMBL1788265): Affinity Data for GAT2. Retrieved from bdb99.ucsd.edu. View Source
- [2] BindingDB. (n.d.). BDBM50525193 (CHEMBL4455221): Affinity Data for GAT1. Retrieved from bindingdb.org. View Source
